molecular formula C15H21NO B13502000 [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine

[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine

Cat. No.: B13502000
M. Wt: 231.33 g/mol
InChI Key: CVDPUIVMNHNXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine: is a novel spirocyclic compound characterized by its unique molecular structure. This compound has garnered interest due to its potential therapeutic properties and its distinctive spirocyclic framework, which imparts unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction. This involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl precursor reacts with the spirocyclic core.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the methanamine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine:

    Chemistry: The unique spirocyclic structure makes it a valuable scaffold for the development of new chemical entities.

    Biology: Its biological activity has been explored in various assays, indicating potential as a bioactive compound.

    Medicine: Preliminary studies suggest potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Pyridin-2-yl)spiro[3.3]heptan-2-yl]methanamine: Similar spirocyclic structure but with a pyridine ring instead of a methoxyphenyl group.

    [2-(3-Hydroxyphenyl)spiro[3.3]heptan-2-yl]methanamine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

  • The presence of the methoxy group in [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine imparts unique electronic and steric properties, influencing its reactivity and biological activity.
  • The spirocyclic core provides rigidity, which can enhance binding affinity and selectivity for target proteins.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

[2-(3-methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine

InChI

InChI=1S/C15H21NO/c1-17-13-5-2-4-12(8-13)15(11-16)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-11,16H2,1H3

InChI Key

CVDPUIVMNHNXGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC3(C2)CCC3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.